molecular formula C7H14O2SSi B14313719 2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane CAS No. 116393-20-5

2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane

Cat. No.: B14313719
CAS No.: 116393-20-5
M. Wt: 190.34 g/mol
InChI Key: SAIQXRDEWOHYCL-UHFFFAOYSA-N
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Description

2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to both oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane typically involves the reaction of vinylsilane with sulfur and oxygen-containing reagents under controlled conditions. One common method includes the use of a catalyst to facilitate the formation of the silicon-oxygen and silicon-sulfur bonds. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new carbon-silicon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Catalysts like palladium or platinum can facilitate substitution reactions involving the vinyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Scientific Research Applications

2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.

    Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry.

    Industry: Used in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism by which 2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane exerts its effects involves the interaction of its silicon, oxygen, and sulfur atoms with various molecular targets. These interactions can influence the compound’s reactivity and stability, making it useful in a range of chemical processes. The vinyl group also allows for further functionalization, enabling the compound to participate in a variety of organic reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-2-methyl-1,3-dioxolane: Similar in structure but lacks the sulfur atom.

    2-Methyl-2-ethyldioxolane: Another related compound with a different substitution pattern.

Uniqueness

2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane is unique due to the presence of both sulfur and silicon atoms in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with various molecules. These features make it a valuable compound for research and industrial applications.

Properties

CAS No.

116393-20-5

Molecular Formula

C7H14O2SSi

Molecular Weight

190.34 g/mol

IUPAC Name

2-ethenyl-2-methyl-1,3,6,2-dioxathiasilocane

InChI

InChI=1S/C7H14O2SSi/c1-3-11(2)8-4-6-10-7-5-9-11/h3H,1,4-7H2,2H3

InChI Key

SAIQXRDEWOHYCL-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(OCCSCCO1)C=C

Origin of Product

United States

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